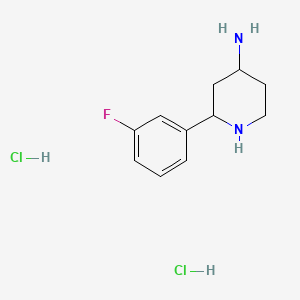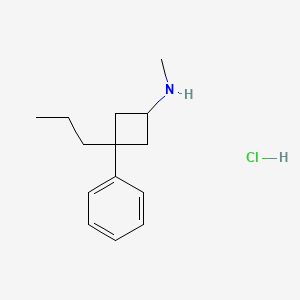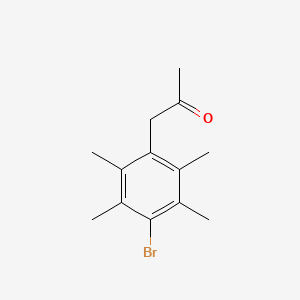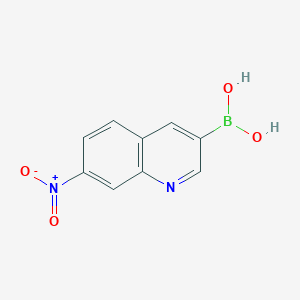
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms, and this particular compound has a dimethylaminoethyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine typically involves the reaction of imidazole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually obtained through crystallization or distillation.
化学反応の分析
Types of Reactions
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups.
科学的研究の応用
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar structural features but different functional groups.
Dimethylaminoethyl acrylate: Another related compound with an acrylate group instead of an imidazole ring.
Dimethylamine: A simpler amine with similar dimethylamino functionality.
Uniqueness
1-(2-(Dimethylamino)ethyl)-1H-imidazol-4-amine is unique due to its imidazole ring structure combined with the dimethylaminoethyl group This combination imparts specific chemical and biological properties that are distinct from other similar compounds
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]imidazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-10(2)3-4-11-5-7(8)9-6-11/h5-6H,3-4,8H2,1-2H3 |
InChIキー |
ACXKHZXAAKZXNQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=C(N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478107.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)


![1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B13478128.png)

![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)






![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
